

An In-depth Technical Guide to the Pharmacological Profile of Mosapride N-Oxide

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Compound of Interest

Compound Name: Mosapride N-Oxide

Cat. No.: B565510

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Abstract

Mosapride N-Oxide is a major active metabolite of the selective 5-hydroxytryptamine-4 (5-HT₄) receptor agonist, mosapride. As a gastroprokinetic agent, mosapride is utilized to enhance gastrointestinal (GI) motility. This technical guide provides a comprehensive overview of the pharmacological profile of **Mosapride N-Oxide**, including its mechanism of action, pharmacodynamics, and pharmacokinetics. This document synthesizes available data to offer a detailed resource for researchers and professionals in drug development, featuring structured data tables for quantitative analysis, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction

Mosapride N-Oxide is formed in the body through the N-oxidation of its parent compound, mosapride. It is one of the two major active metabolites of mosapride and contributes to its overall therapeutic effect.^[1] Understanding the specific pharmacological properties of this metabolite is crucial for a complete comprehension of mosapride's clinical efficacy and safety profile. This guide delves into the core pharmacological aspects of **Mosapride N-Oxide**, presenting a technical overview for the scientific community.

Mechanism of Action

Mosapride N-Oxide, like its parent compound, is a selective 5-HT₄ receptor agonist. The activation of 5-HT₄ receptors on enteric cholinergic neurons stimulates the release of acetylcholine (ACh).[2] This increase in ACh levels enhances the contractility of gastrointestinal smooth muscle, thereby promoting GI motility and accelerating gastric emptying.[2] While the agonistic activity of **Mosapride N-Oxide** at the 5-HT₄ receptor is confirmed, studies suggest its potency is less than that of mosapride.[3]

Signaling Pathway of Mosapride N-Oxide

The following diagram illustrates the proposed signaling cascade initiated by the binding of **Mosapride N-Oxide** to the 5-HT₄ receptor.



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Proposed signaling pathway of **Mosapride N-Oxide** at the 5-HT₄ receptor.

Pharmacodynamics

Quantitative data on the pharmacodynamics of **Mosapride N-Oxide** is limited. However, available information indicates its activity relative to the parent compound, mosapride.

5-HT₄ Receptor Binding Affinity

Specific binding affinity values (K_i or IC_{50}) for **Mosapride N-Oxide** are not readily available in the public domain. One study synthesized mosapride metabolites and qualitatively reported that their 5-HT₄ receptor agonistic activities were less than that of mosapride.[3] For comparative purposes, the binding affinity of mosapride is presented below.

Table 1: 5-HT₄ Receptor Binding Affinity of Mosapride

Compound	K_i (nM)	Test System	Radioligand	Reference
Mosapride	84.2	Guinea pig ileum	[³ H]GR113808	

Functional Potency

Similarly, specific EC50 values for **Mosapride N-Oxide** in functional assays assessing gastrointestinal motility are not extensively documented. The available literature suggests a lower potency compared to mosapride. The functional potency of mosapride in various in vitro preparations is provided for context.

Table 2: Functional Potency (EC50) of Mosapride in In Vitro Motility Assays

Preparation	EC50 (nM)	Species	Reference
Electrically evoked contractions in ileum	73	Guinea Pig	
Relaxation of carbachol-precontracted esophagus	208	Rat	
Contractions of distal colon	3029	Guinea Pig	

Pharmacokinetics

The pharmacokinetic profile of **Mosapride N-Oxide** has been investigated in rats, primarily through the analysis of tissue distribution following oral administration of the parent compound, mosapride.

Tissue Distribution

A study by Li et al. (2020) provides quantitative data on the distribution of **Mosapride N-Oxide** (referred to as M2 in the study) in various tissues of male and female rats at 0.5 hours and 8 hours post-oral administration of mosapride (10 mg/kg).

Table 3: Tissue Distribution of **Mosapride N-Oxide** in Male Rats (ng/g of tissue)

Tissue	0.5 h	8 h
Duodenum	325.5 ± 117.0	27.5 ± 13.2
Jejunum	195.5 ± 142.6	22.2 ± 10.1
Ileum	155.3 ± 98.7	18.9 ± 9.8
Cecum	275.4 ± 131.6	35.6 ± 15.7
Colon	189.7 ± 110.2	25.4 ± 11.3
Stomach	195.5 ± 142.6	21.3 ± 10.5
Liver	221.8 ± 27.0	29.8 ± 12.4
Kidney	156.7 ± 88.9	19.7 ± 8.9
Heart	110.2 ± 65.4	15.3 ± 7.6
Lung	134.5 ± 78.9	17.8 ± 8.1
Spleen	98.7 ± 55.6	12.4 ± 6.5
Brain	33.4 ± 15.6	5.6 ± 2.8

Table 4: Tissue Distribution of **Mosapride N-Oxide** in Female Rats (ng/g of tissue)

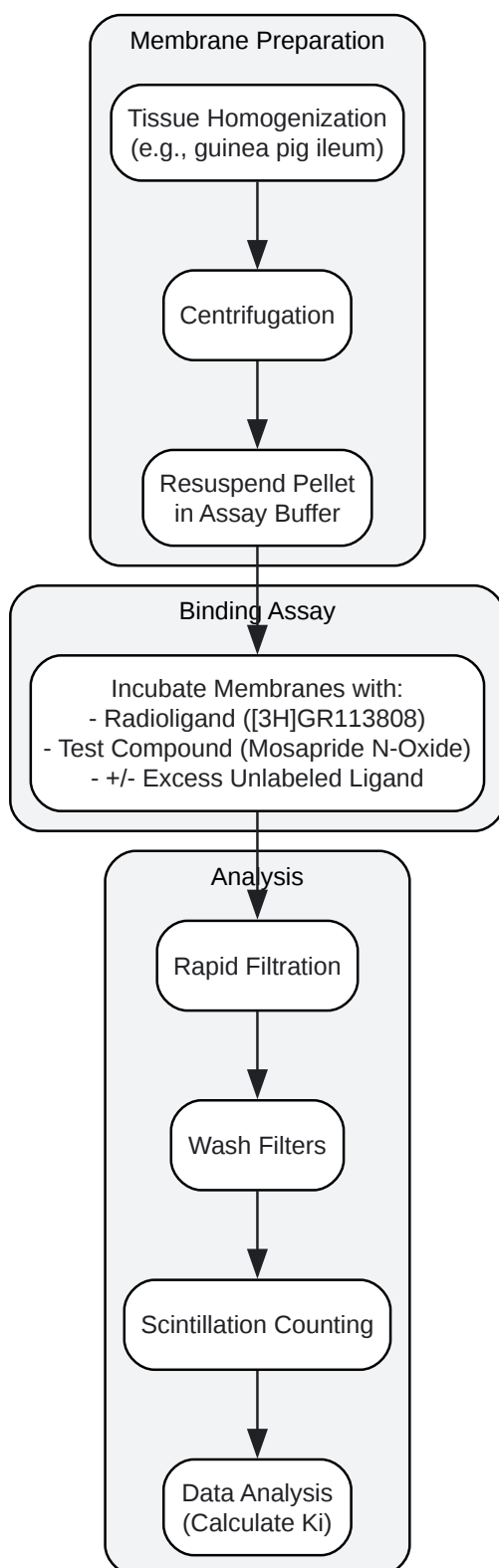
Tissue	0.5 h	8 h
Duodenum	197.3 ± 132.7	45.6 ± 20.1
Jejunum	188.7 ± 120.3	38.9 ± 18.7
Ileum	166.5 ± 101.2	33.4 ± 15.6
Cecum	286.3 ± 178.8	55.4 ± 25.4
Colon	201.3 ± 134.5	41.2 ± 19.8
Stomach	303.9 ± 224.7	48.7 ± 22.3
Liver	238.1 ± 167.8	42.1 ± 20.5
Kidney	178.9 ± 110.2	35.6 ± 16.7
Heart	122.3 ± 77.8	25.4 ± 11.9
Lung	145.6 ± 89.9	29.8 ± 13.4
Spleen	105.4 ± 66.7	21.3 ± 10.1
Brain	40.1 ± 18.9	8.7 ± 4.3

Experimental Protocols

This section outlines the methodologies for key experiments relevant to the pharmacological characterization of **Mosapride N-Oxide**.

5-HT₄ Receptor Binding Assay (General Protocol)

This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for the 5-HT₄ receptor.

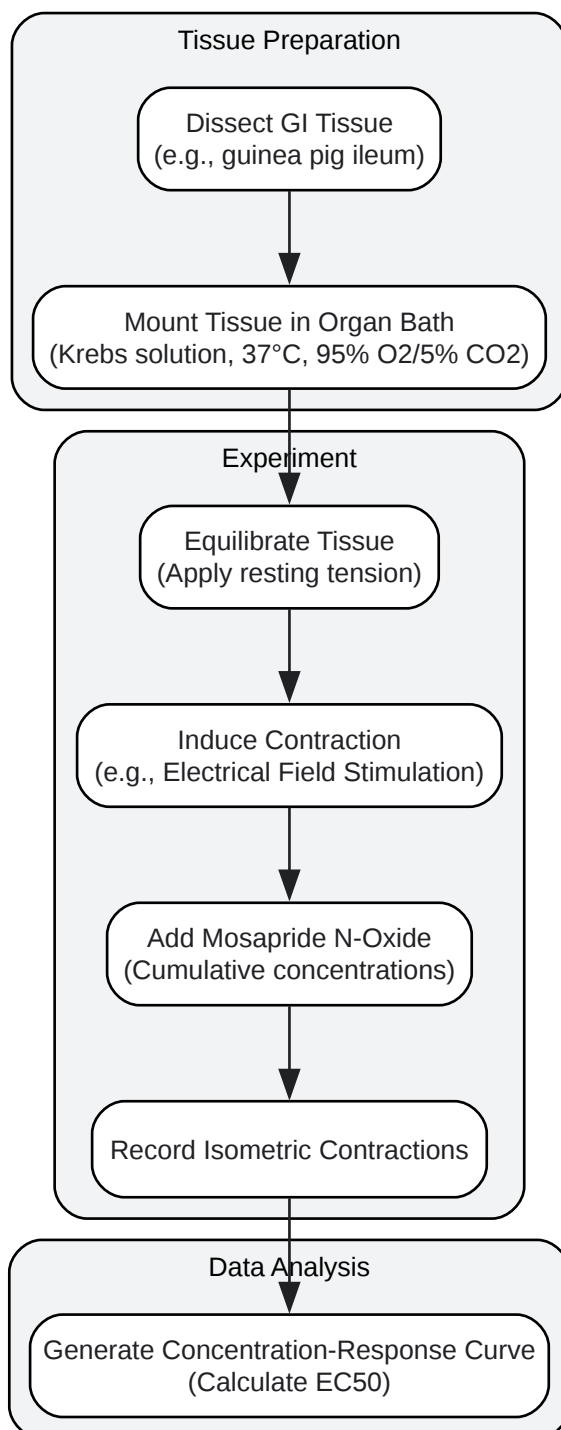


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Workflow for a 5-HT₄ receptor binding assay.

In Vitro Gastrointestinal Motility Assay (Organ Bath)

This protocol details the use of an organ bath to assess the functional effects of a compound on GI tissue contractility.

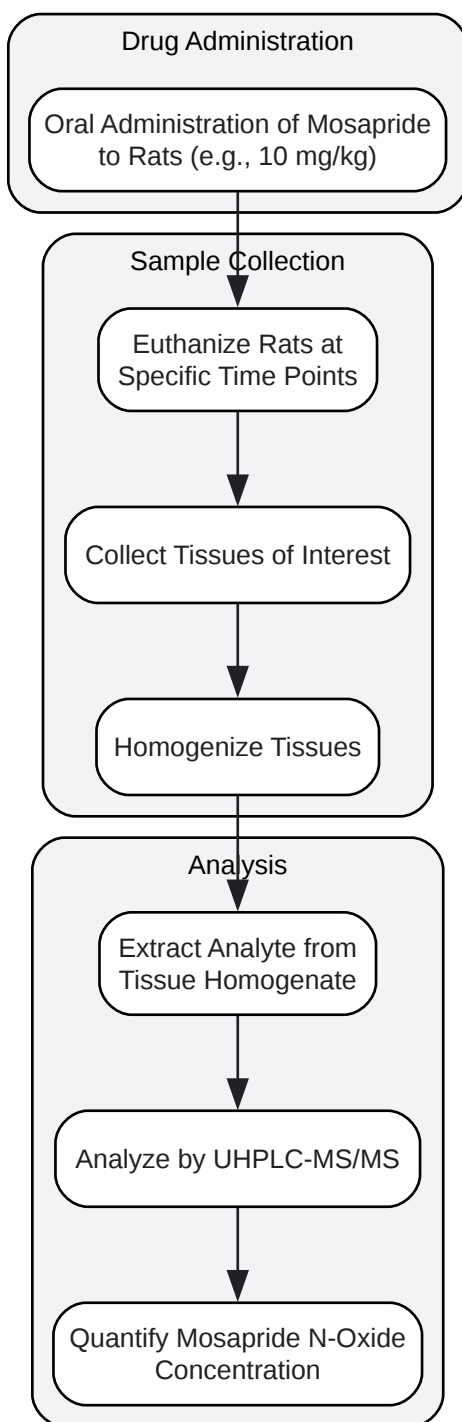


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Experimental workflow for an in vitro GI motility assay.

In Vivo Pharmacokinetic Study (Rat Model)

This protocol outlines the procedure for determining the tissue distribution of a drug metabolite in rats.



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Workflow for an in vivo pharmacokinetic study in rats.

Conclusion

Mosapride N-Oxide is a pharmacologically active metabolite of mosapride that contributes to its prokinetic effects through selective agonism at 5-HT₄ receptors. While its potency appears to be lower than the parent compound, its distribution to key gastrointestinal tissues suggests a role in the overall therapeutic action of mosapride. Further quantitative studies are warranted to fully elucidate the specific binding affinity and functional potency of **Mosapride N-Oxide**, which will provide a more complete understanding of its contribution to the clinical pharmacology of mosapride. This technical guide provides a foundational resource for researchers and professionals engaged in the study and development of gastroprokinetic agents.

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References

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